molecular formula C16H17ClN4O2 B6135233 1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6135233
M. Wt: 332.78 g/mol
InChI Key: XYQQEKSXZIDDDD-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-3-carboxamide derivative featuring a 4-chlorophenyl group at the 1-position and a 1H-imidazole-4-yl ethylamine substituent at the carboxamide nitrogen. Its molecular formula is C₁₇H₁₈ClN₃O₂, with a molecular weight of 331.8 g/mol.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c17-12-1-3-14(4-2-12)21-9-11(7-15(21)22)16(23)19-6-5-13-8-18-10-20-13/h1-4,8,10-11H,5-7,9H2,(H,18,20)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQQEKSXZIDDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the chlorophenyl group: This step involves the reaction of the imidazole derivative with 4-chlorobenzoyl chloride under basic conditions.

    Formation of the pyrrolidine ring: This can be synthesized through the cyclization of an appropriate amine with a diester.

    Coupling of the imidazole and pyrrolidine derivatives: This final step involves the coupling of the imidazole derivative with the pyrrolidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include oxidized imidazole derivatives, reduced pyrrolidine derivatives, and substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The imidazole ring is particularly important for binding to the heme group of cytochrome P450 enzymes, disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents Reported Activity (IC₅₀, nM) Solubility (mg/mL) LogP Key References
1-(4-Chlorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide C₁₇H₁₈ClN₃O₂ 4-Chlorophenyl, 1H-imidazole-4-yl ethylamine Not reported Not reported ~1.2*
1-(4-Chlorophenyl)-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide C₁₈H₁₇ClN₂O₂ 4-Chlorophenyl, 3-methylphenyl Not reported Not reported ~2.5
1-(4-Chlorophenyl)-N-[2-(dihydroisoquinolin-sulfonyl)ethyl]-5-oxopyrrolidine-3-carboxamide C₂₂H₂₃ClN₂O₄S 4-Chlorophenyl, dihydroisoquinolin-sulfonyl ethylamine 43.8 (MERS-CoV protease) 0.602 0.604
N-[4-(Hexylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide C₂₅H₃₂N₂O₅S 4-Methoxyphenyl, hexylsulfamoyl phenyl Not reported Not reported ~3.8

*Estimated based on structural similarity to analogs.

Key Observations:

Substituent Impact on Bioactivity: The dihydroisoquinolin-sulfonyl analog () exhibits potent MERS-CoV protease inhibition (IC₅₀ = 43.8 nM), likely due to the sulfonyl group enhancing target binding . The imidazole substituent in the target compound may improve interactions with catalytic sites (e.g., histidine residues in proteases or kinases), though experimental validation is needed.

Solubility and LogP: Sulfonyl-containing analogs (e.g., ) show moderate solubility (0.6 mg/mL) and low LogP (~0.6), favoring aqueous environments.

Structural Flexibility vs. Rigidity :

  • The 1H-imidazole-4-yl ethylamine group in the target compound introduces conformational flexibility, which may enhance binding to dynamic protein pockets compared to rigid aromatic substituents (e.g., 3-methylphenyl in ).

Research Findings and Challenges

  • Antiviral Potential: Pyrrolidine carboxamides with electron-withdrawing groups (e.g., 4-chlorophenyl) demonstrate improved enzymatic inhibition, as seen in MERS-CoV studies .
  • Synthetic Challenges : Introducing the imidazole moiety requires protecting-group strategies to avoid side reactions during amide coupling .
  • Contradictions : While sulfonyl groups enhance activity in some contexts (), they may reduce cell permeability due to increased polarity. This trade-off underscores the need for substituent optimization.

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